molecular formula C20H21N3O2 B10875765 (4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10875765
M. Wt: 335.4 g/mol
InChI Key: SQKVPCQSDPMGFY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone class, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure includes a (4Z)-configured ethylidene group substituted with a 2-(4-hydroxyphenyl)ethylamino moiety, a methyl group at position 5, and a phenyl group at position 2. Pyrazolone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H21N3O2/c1-14(21-13-12-16-8-10-18(24)11-9-16)19-15(2)22-23(20(19)25)17-6-4-3-5-7-17/h3-11,22,24H,12-13H2,1-2H3

InChI Key

SQKVPCQSDPMGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactions Undergone::
Common Reagents and Conditions::

    Oxidation: Peroxides, metal oxides, or molecular oxygen.

    Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products::
  • Oxidation: Quinone derivatives.
  • Reduction: Amines.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

Mechanism of Action

  • Compound X’s mechanism of action depends on its specific application.
  • In anti-inflammatory research, it may modulate inflammatory pathways by inhibiting enzymes or cytokines.
  • Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

The structural and functional diversity of pyrazolone derivatives allows for tailored biological activity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Bioactivity Highlights References
(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C₂₁H₂₂N₃O₂ (estimated) - 4-Hydroxyphenyl ethylamino
- Methyl (C5)
- Phenyl (C2)
Hypothesized: Anti-inflammatory, antimicrobial (based on pyrazolone core activity)
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-... C₂₁H₁₉FN₆O - 4-Fluorophenyl (C2)
- Triazolylmethyl phenylamino
Antimicrobial activity (tested against bacterial/fungal strains)
(4Z)-2-(4-Nitrophenyl)-4-({[2-(piperazin-1-yl)ethyl]amino}methylene)-5-propyl-... C₁₉H₂₄N₆O₃ - 4-Nitrophenyl (C2)
- Piperazinyl ethylamino
Anticancer potential (cytotoxic activity inferred from similar derivatives)
(4Z)-4-[4-(Dimethylamino)benzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one C₂₃H₂₁N₃O - Dimethylaminophenyl benzylidene
- Diphenyl
Antioxidant and anti-inflammatory activity
3-Methyl-4-substituted benzylidene-pyrazol-5-one derivatives Variable - Benzylidene with electron-withdrawing/donating groups Anti-inflammatory (COX-2 inhibition) and antifungal activity

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compounds with 4-nitrophenyl (e.g., ) or fluorophenyl () substituents exhibit enhanced antimicrobial and cytotoxic activity due to increased electrophilicity . Hydrophilic Moieties: The 4-hydroxyphenyl ethylamino group in the target compound may improve solubility and receptor binding compared to hydrophobic analogs like diphenyl derivatives () .

Synthetic Approaches :

  • Ultrasound-assisted synthesis () and click chemistry () are efficient for introducing triazole and hydrazone functionalities, which are critical for antimicrobial activity .

Biological Activity Trends: Anticancer Activity: Piperazine-containing derivatives () show promise in cytotoxicity assays, likely due to DNA intercalation or kinase inhibition . Anti-inflammatory Activity: Benzylidene derivatives with electron-donating groups (e.g., dimethylamino in ) exhibit superior COX-2 inhibition .

Biological Activity

The compound known as (4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class of compounds, which are recognized for their diverse biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazolone ring, a phenyl group, and an aminoethylidene side chain. Its molecular formula is C21H24N4O2C_{21}H_{24}N_{4}O_{2} with a molecular weight of approximately 392.5 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC21H24N4O2
Molecular Weight392.5 g/mol
CAS Number884415-09-2
SMILESCC(=NCCc1ccc(O)cc1)c1c(C)[nH]n(-c2nc3ccccc3s2)c1=O

The primary mechanism of action for this compound is through the inhibition of cyclooxygenase enzymes (COX), particularly COX-II. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Inhibition Profile

Recent studies have demonstrated that this compound exhibits significant COX-II inhibitory activity with an IC50 value comparable to established COX inhibitors like Celecoxib. For instance, one study reported that related compounds in the same class showed IC50 values ranging from 0.011 μM to higher values depending on structural modifications .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through various in vitro and in vivo studies. The compound has shown efficacy in reducing inflammation markers and mediators associated with chronic inflammatory conditions.

Case Study: Efficacy in Animal Models

In a controlled study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain behaviors compared to control groups. The effective dose (ED50) was found to be around 35.7 μmol/kg, indicating a strong therapeutic potential for treating inflammatory diseases .

Antioxidant Activity

In addition to its anti-inflammatory effects, the compound has demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
COX-II InhibitionSignificant reduction in prostaglandin synthesis
Anti-inflammatoryReduced joint swelling in arthritis models
AntioxidantScavenging free radicals

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Hydrazone FormationEthanol, reflux, 8h7092
CyclizationAcetic acid, 60°C, 4h6595
PurificationColumn chromatography (SiO2_2)6099

Q. Table 2: Biological Activity Comparison

Analog SubstituentCOX-2 IC50_{50} (μM)Anticancer EC50_{50} (μM)
4-Hydroxyphenyl (Target)3.215
4-Chlorophenyl>5028
4-Methoxyphenyl1220

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